molecular formula C30H44O7 B10787357 (25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid

(25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid

Cat. No.: B10787357
M. Wt: 516.7 g/mol
InChI Key: DYOKDAQBNHPJFD-YAKSBSPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid: is a complex organic compound belonging to the class of lanostane triterpenoids. This compound is characterized by its unique structure, which includes multiple hydroxyl and oxo groups, contributing to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid typically involves multiple steps, starting from simpler lanostane derivatives. The process often includes:

    Oxidation Reactions: Introduction of oxo groups at specific positions on the lanostane skeleton.

    Hydroxylation: Addition of hydroxyl groups at the 7beta and 15alpha positions.

    Cyclization and Rearrangement: Formation of the lanostane core structure through cyclization and rearrangement reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Biotechnological Approaches: Utilizing microbial or enzymatic systems to introduce specific functional groups.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid: undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Functional group substitutions, such as halogenation or alkylation, can modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation Products: Carboxylic acids, diketones.

    Reduction Products: Alcohols, diols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

(25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid: has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex triterpenoids.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism by which (25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes and receptors in biological systems.

    Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(25R)-3,11,23-trioxo-7beta,15alpha-dihydroxy-lanost-8-ene-26-oic acid: can be compared with other lanostane derivatives, such as:

    Lanosterol: A precursor in the biosynthesis of steroids.

    Ergosterol: Found in fungal cell membranes.

    Cholesterol: A key component of animal cell membranes.

Uniqueness

The unique combination of oxo and hydroxyl groups in This compound contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

IUPAC Name

(2R,6R)-6-[(5R,7S,10S,13R,14R,15S)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18?,19+,21+,23+,28+,29-,30+/m1/s1

InChI Key

DYOKDAQBNHPJFD-YAKSBSPASA-N

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.